molecular formula C19H24N2O4S2 B2702215 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946297-33-2

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2702215
CAS No.: 946297-33-2
M. Wt: 408.53
InChI Key: GHLULOMBEJSXOF-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with ethylsulfonyl and m-tolylmethanesulfonamide groups. The ethylsulfonyl group likely enhances metabolic stability and solubility, while the m-tolylmethanesulfonamide moiety may influence target binding affinity.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-11-5-8-17-13-18(9-10-19(17)21)20-26(22,23)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,20H,3,5,8,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLULOMBEJSXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S2. Its structure features a tetrahydroquinoline core, which is known for its biological activity, combined with ethylsulfonyl and methanesulfonamide groups. These functional groups contribute to the compound's reactivity and potential as a pharmaceutical agent.

Research indicates that this compound acts primarily as an inhibitor of lysyl oxidase , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. The inhibition of lysyl oxidase has therapeutic implications in conditions such as fibrosis and cancer metastasis. The sulfonamide moiety enhances binding affinity through electron-withdrawing characteristics, which is pivotal for its inhibitory activity .

1. Enzyme Inhibition

The compound has been shown to inhibit lysyl oxidase effectively. This inhibition can lead to reduced fibrosis and potentially limit cancer metastasis by disrupting the extracellular matrix remodeling process.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This broad-spectrum activity points to its potential use in treating infections.

3. Anti-inflammatory Effects

There is evidence indicating that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideMethylsulfonyl group instead of ethylsulfonylVariation in sulfonic group affects reactivity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(phenyl)methanesulfonamidePhenyl group instead of m-tolylChanges in aromatic character influence biological activity
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideEthylthio group instead of ethylsulfonylDiffering sulfur functional groups alter chemical properties

This table highlights how variations in functional groups can significantly influence the biological activity and reactivity of these compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study examining the enzyme inhibition properties found that the compound reduced lysyl oxidase activity by over 50% at micromolar concentrations. This suggests a strong potential for therapeutic applications in fibrotic diseases.
  • Study 2 : An antimicrobial assay demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroquinoline-based sulfonamides. Below is a detailed comparison with structurally and functionally analogous compounds from the evidence:

Structural Analogues

Compound Name Key Substituents Biological/Functional Relevance Reference
N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) 1-Methylpiperidin-4-yl, thiophene-2-carboximidamide NOS inhibition; ≥95% HPLC purity
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) Piperidin-4-yl, thiophene-2-carboximidamide Enhanced solubility (dihydrochloride salt form)
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) 2-(Dimethylamino)ethyl, 8-fluoro, thiophene-2-carboximidamide Improved selectivity for NOS isoforms
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) 2-cyanoethyl, diazenylbenzonitrile Electrochemical adsorption studies in ionic liquids

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Hypothetical) Compound 68 Compound 70 (Dihydrochloride)
Molecular Weight ~450 g/mol ~430 g/mol ~500 g/mol
LogP (Predicted) 2.8 2.5 1.2 (salt form)
Solubility (aq. buffer) Moderate Low High
Metabolic Stability High (ethylsulfonyl) Moderate Moderate

Research Findings and Limitations

  • Synthetic Challenges : The ethylsulfonyl group may reduce reactivity in coupling reactions compared to piperidinyl or pyrrolidinyl substituents, necessitating optimized conditions (e.g., LiAlH4 reduction for 32 in THF ).
  • Knowledge Gaps: The absence of electrochemical or spectroelectrochemical data for the target compound limits its comparison with CTDB .

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